2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane
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Overview
Description
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a pentenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane-5-methanol with 3-methylpent-4-en-1-ol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler cyclic ether with two oxygen atoms at the 1 and 3 positions.
2,2-Dimethyl-1,3-dioxolane: A dioxolane derivative with two methyl groups.
2,2,4,4-Tetramethyl-1,3-dioxolane: A closely related compound with a similar structure but lacking the pentenyl side chain.
Uniqueness
2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane is unique due to its multiple methyl groups and the presence of a pentenyl side chain, which may confer distinct chemical and physical properties compared to other dioxolanes.
Properties
IUPAC Name |
2,2,4,4-tetramethyl-5-(3-methylpent-4-enyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-7-10(2)8-9-11-12(3,4)15-13(5,6)14-11/h7,10-11H,1,8-9H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINVOSHMYMFFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(OC(O1)(C)C)(C)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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